Bis(diphenylphosphino)acetylene

Catalog No.
S1894860
CAS No.
5112-95-8
M.F
C26H20P2
M. Wt
394.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diphenylphosphino)acetylene

CAS Number

5112-95-8

Product Name

Bis(diphenylphosphino)acetylene

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane

Molecular Formula

C26H20P2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Ligand in Transition-Metal Catalysis

BDPA acts as a bidentate ligand, meaning it can bind to a metal center using two donor sites from the phosphine groups. This makes it a valuable tool in transition-metal catalysis, where a metal catalyst facilitates various organic transformations.

Studies have shown BDPA's effectiveness in numerous coupling reactions, including:

  • Heck reaction
  • Suzuki-Miyaura coupling
  • Sonogashira coupling reaction
  • Negishi coupling reaction
  • Stille coupling reaction
  • Hiyama coupling reaction

The specific properties of BDPA, such as its steric bulk and electronic nature, can influence the activity and selectivity of the catalyst in these reactions.

Building Block in Organic Synthesis

The presence of the reactive alkyne unit allows BDPA to participate in various cycloaddition reactions, which are useful for constructing complex molecules. By reacting BDPA with other reagents, researchers can synthesize new organic compounds with diverse functionalities.

Here are some examples of cycloaddition reactions involving BDPA:

  • [2+1] cycloaddition with metal carbonyls [Source: scientific literature]
  • [3+2] cycloaddition with azides [Source: scientific literature]
  • Origin: dppa is a synthetic compound not found naturally.
  • Significance: It serves as a chelating ligand for transition metals, finding applications in various catalytic reactions like cross-coupling processes [].

Molecular Structure Analysis

  • Key features: dppa possesses a linear structure with a central carbon-carbon triple bond (acetylene unit) flanked by two diphenylphosphino groups (Ph2P-) on either side [, ].
  • Notable aspects: The dihedral angle between the phenyl rings and the P-C bond is crucial. It influences the electronic properties and steric bulk of the ligand, impacting its binding behavior with metals [].

Chemical Reactions Analysis

  • Synthesis: There are multiple reported methods for dppa synthesis. A common approach involves the reaction of a lithium diphenylphosphide with 1,2-dibromoethane.

LiPPh2 + BrCH2CH2Br → Ph2P-C≡C-PPh2 + 2LiBr

  • Reactions as a ligand: dppa's primary function lies in its ability to coordinate with transition metals. It forms stable complexes with various metals, enabling their use as catalysts in numerous cross-coupling reactions, including:
    • Buchwald-Hartwig coupling []
    • Suzuki-Miyaura coupling []
    • Stille coupling []
    • Sonogashira coupling []
    • Negishi coupling []
    • Heck coupling []
    • Hiyama coupling []

In these reactions, the dppa ligand facilitates the crucial step of oxidative addition, where the C-X bond of the organic substrate undergoes cleavage by the metal center [].

Physical and Chemical Properties

  • Melting point: 232-234 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Air and moisture sensitive []

dppa acts as a bidentate chelating ligand, binding to the transition metal center through both phosphorus atoms. This creates a well-defined coordination environment around the metal, influencing its reactivity towards organic substrates in catalytic cycles []. The specific details of the mechanism vary depending on the particular cross-coupling reaction.

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5112-95-8

Wikipedia

Ethynylenebis(diphenylphosphine)

Dates

Modify: 2023-08-16

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